
2-butyl-3,9-dihydroxyphenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3,9-dihydroxyphenalen-1-one is an organic compound with the molecular formula C17H16O3 It is a derivative of phenalen-1-one, characterized by the presence of butyl and hydroxyl groups at specific positions on the phenalenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-butyl-3,9-dihydroxyphenalen-1-one typically involves multi-step organic synthesis. One common method includes the reaction of 1-(4-methoxyphenyl)-1,3-heptadione with acrolein dimer in the presence of a halogenating agent and an acid catalyst. The reaction is carried out in an organic solvent at temperatures ranging from 25°C to 100°C for about 18 hours. The intermediate product, 2-butyl-3-(4-methoxybenzoyl)benzofuran, is then further reacted in an organic solvent containing an acid catalyst at 0°C to 100°C for another 18 hours to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are optimized for scalability and cost-effectiveness. These methods often involve similar reaction conditions as the laboratory synthesis but are conducted in larger reactors with continuous monitoring and control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3,9-dihydroxyphenalen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones or diketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2-Butyl-3,9-dihydroxyphenalen-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Studied for its antimicrobial properties and potential use in treating infections.
Industry: Used in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-butyl-3,9-dihydroxyphenalen-1-one, particularly in its role as a photosensitizer, involves the absorption of light and the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to the destruction of microbial cells. The compound targets cellular membranes and DNA, disrupting their function and integrity .
Comparison with Similar Compounds
Similar Compounds
Phenalen-1-one: The parent compound, lacking the butyl and hydroxyl groups.
2-Butyl-3-hydroxyphenalen-1-one: Similar structure but with only one hydroxyl group.
3,9-Dihydroxyphenalen-1-one: Lacks the butyl group but has two hydroxyl groups.
Uniqueness
2-Butyl-3,9-dihydroxyphenalen-1-one is unique due to the presence of both butyl and hydroxyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, stability, and potential for forming various derivatives, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-butyl-3,9-dihydroxyphenalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-3-6-12-16(19)11-7-4-5-10-8-9-13(18)15(14(10)11)17(12)20/h4-5,7-9,18-19H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQMWQXWMJYMHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC3=C2C(=C(C=C3)O)C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-allyl-2-((4-chlorobenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563600.png)
![3-(2-BROMOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE](/img/structure/B2563601.png)
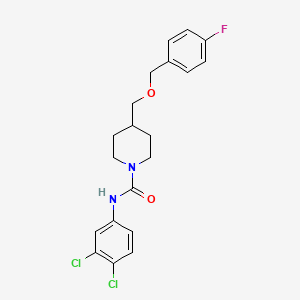
![[Cyclohexyl(methyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2563603.png)
![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile](/img/structure/B2563604.png)
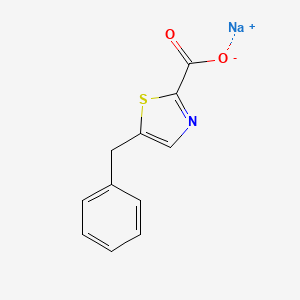
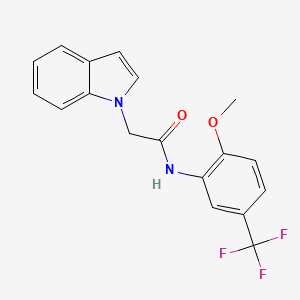

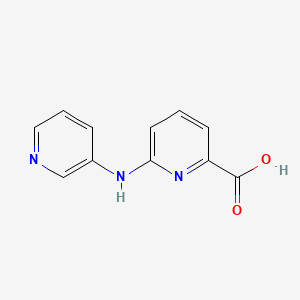
![1-(4-{[(2-Methylphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B2563616.png)
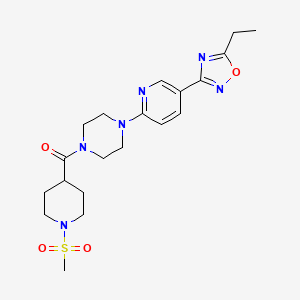
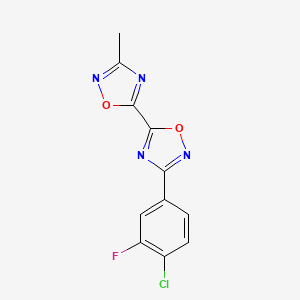
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2563622.png)
![8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2563623.png)
